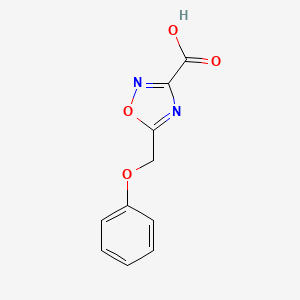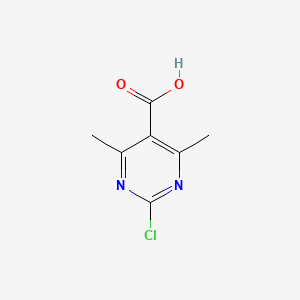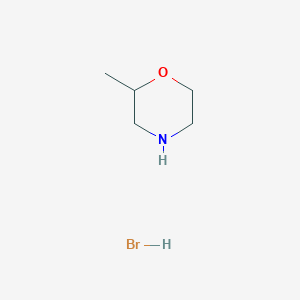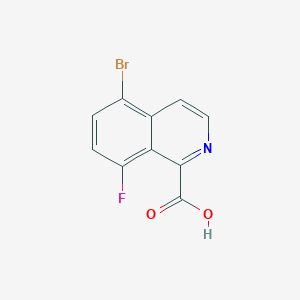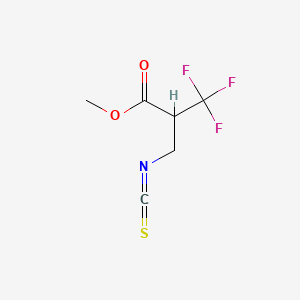
Methyl 3,3,3-trifluoro-2-(isothiocyanatomethyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,3,3-trifluoro-2-(isothiocyanatomethyl)propanoate is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl and isothiocyanate groups in its structure makes it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,3,3-trifluoro-2-(isothiocyanatomethyl)propanoate typically involves the reaction of methyl 3,3,3-trifluoro-2-(bromomethyl)propanoate with potassium thiocyanate in an organic solvent such as acetone. The reaction is carried out under reflux conditions for several hours, followed by purification through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques such as chromatography can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3,3-trifluoro-2-(isothiocyanatomethyl)propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Cycloaddition: It can undergo cycloaddition reactions with compounds containing multiple bonds, leading to the formation of heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under mild conditions.
Cycloaddition: Reagents such as alkenes or alkynes, often under thermal or catalytic conditions.
Major Products
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Heterocyclic Compounds: Resulting from cycloaddition reactions.
Scientific Research Applications
Methyl 3,3,3-trifluoro-2-(isothiocyanatomethyl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and diagnostic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of Methyl 3,3,3-trifluoro-2-(isothiocyanatomethyl)propanoate involves the reactivity of its isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it useful in labeling and modifying proteins and other biomolecules. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and molecular targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3,3-trifluoro-2-oxopropanoate: Similar in structure but lacks the isothiocyanate group, making it less reactive in certain biochemical applications.
Methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate: Contains an additional trifluoromethyl group, which can alter its chemical properties and reactivity.
Uniqueness
Methyl 3,3,3-trifluoro-2-(isothiocyanatomethyl)propanoate is unique due to the combination of trifluoromethyl and isothiocyanate groups, providing a balance of stability and reactivity that is valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C6H6F3NO2S |
|---|---|
Molecular Weight |
213.18 g/mol |
IUPAC Name |
methyl 3,3,3-trifluoro-2-(isothiocyanatomethyl)propanoate |
InChI |
InChI=1S/C6H6F3NO2S/c1-12-5(11)4(2-10-3-13)6(7,8)9/h4H,2H2,1H3 |
InChI Key |
UGMLUMLHGAWQQV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CN=C=S)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


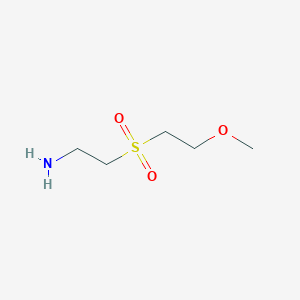
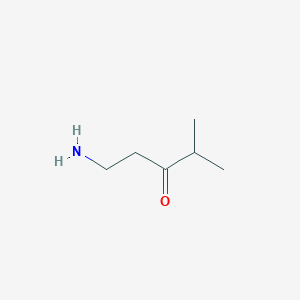
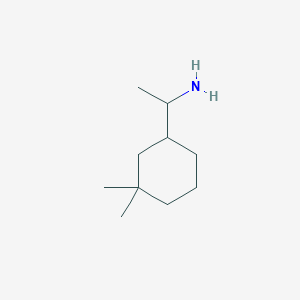
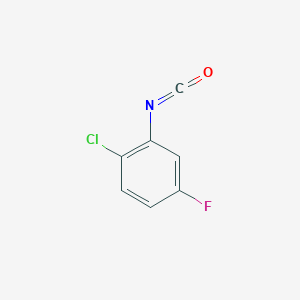
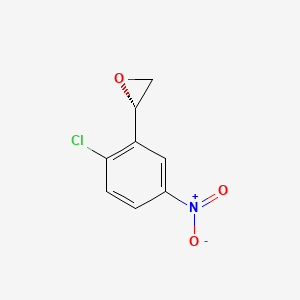
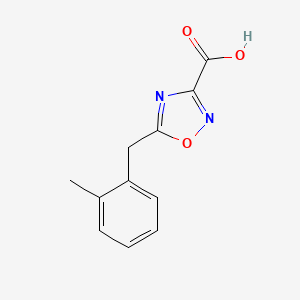
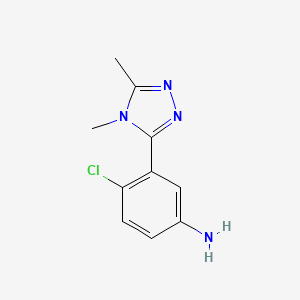
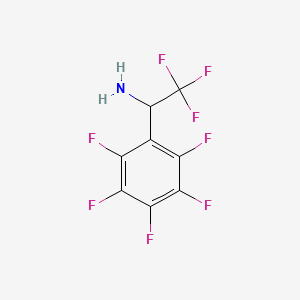
![4-[3-(Aminomethyl)phenyl]benzaldehyde](/img/structure/B15311094.png)
